N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes fluorinated phenyl and pyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide involves multiple steps. One common method includes the condensation of 4-fluorobenzaldehyde with 5-fluoropyrimidine under basic conditions to form an intermediate. This intermediate is then reacted with azetidine and N-methylpyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide
- N-{1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyridine-3-sulfonamide
- N-{1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazolo[1,5-a]pyrazin-4-amine
Uniqueness
What sets N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide apart from similar compounds is its unique combination of fluorinated phenyl and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N6O/c1-25(18(27)12-6-23-24-7-12)14-8-26(9-14)17-15(20)16(21-10-22-17)11-2-4-13(19)5-3-11/h2-7,10,14H,8-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXGKKOMUFFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F)C(=O)C4=CNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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